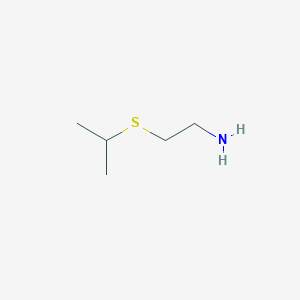

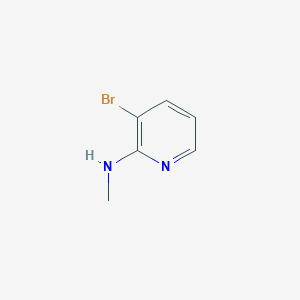

![molecular formula C14H20N2O B1283689 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine CAS No. 904817-50-1](/img/structure/B1283689.png)

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" is closely related to a class of compounds that have demonstrated significant biological activity. For instance, the structural mimicry of adenosine by related compounds such as 4-methoxy- and 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine has been studied for their antitumor activity. These nucleoside analogues, despite their structural differences from adenosine, act as substrates for adenosine kinase, which is crucial in understanding their mechanism of action .

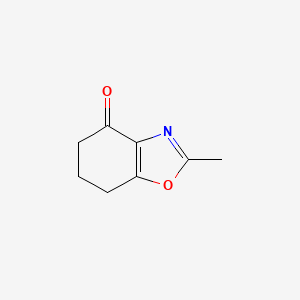

Synthesis Analysis

The synthesis of related compounds involves the condensation of specific precursors. For example, the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one was obtained by the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane . This suggests that the synthesis of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" would likely involve a similar condensation reaction, utilizing a methoxyphenyl derivative and a suitable diamine as starting materials.

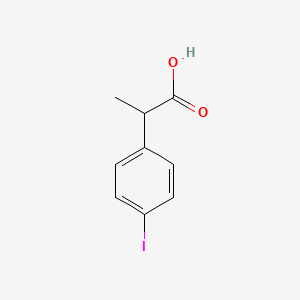

Molecular Structure Analysis

The molecular structure of compounds within this family has been elucidated using various techniques. For instance, the crystal structure of 1-amino-4-methoxycarbonyl-3-methyl-8-oxopyrazolo[1,5-a]pyrimidine monohydrate was determined from powder diffraction data, revealing a monoclinic cell and allowing the distinction between several isomers . Similarly, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one showed molecules weakly linked by intermolecular hydrogen bonds and π-π stacking interactions, forming a three-dimensional framework . These findings provide a basis for understanding the molecular structure of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine".

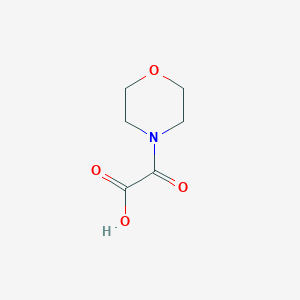

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their structural features and the functional groups present. The presence of methoxy and phenyl groups in the compound suggests potential sites for reactions such as nucleophilic substitution or electrophilic aromatic substitution. The pyrimidine ring itself may undergo reactions typical for heterocyclic amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" are not provided, related compounds have demonstrated properties that can be indicative. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as stability, solubility, and melting points . The molecular modeling of nucleoside analogues offers information on their physicochemical properties, which are essential for their biological activity and pharmacokinetic profile .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Structural Features

The crystal structure and structural features of related pyrimidine derivatives have been a subject of interest. For instance, studies on 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one reveal that molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions, forming a three-dimensional framework. This structural understanding is crucial for the development of new materials and pharmaceuticals (Linkova et al., 2018).

Synthesis and Derivatives

Pyrimidine derivatives, including those related to 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, have been synthesized for various pharmacological and biological activities. The synthesis processes often involve condensation reactions and the use of guanidine nitrate and other catalysts (Jadhav et al., 2022).

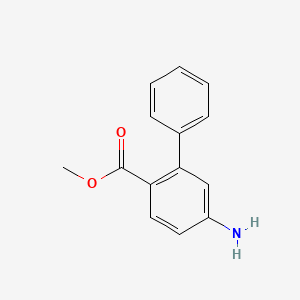

Antimicrobial and Antifungal Activities

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, pyrido[2,3-d]pyrimidine derivatives exhibit significant antifungal activities, highlighting their potential in developing new antimicrobial agents (Hanafy, 2011).

Structural Analysis and Molecular Interactions

The structural analysis of pyrimidine derivatives, including methoxyphenyl-substituted compounds, offers insights into molecular geometry and intermolecular interactions. These studies are vital for understanding the compounds' properties and potential applications (Nagarajaiah & Begum, 2011).

Antiviral Activity

Some pyrimidine derivatives, especially those with specific substitutions, have shown potential antiviral activities. This includes inhibiting retrovirus replication in cell culture, which is crucial for developing new antiviral drugs (Hocková et al., 2003).

Antibacterial Properties

Various pyrimidine derivatives, including those related to 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibiotics (Cieplik et al., 2008).

Analgesic Properties

Research into the modification of pyrimidine derivatives, such as methylation of specific positions, aims to enhance their biological properties, including analgesic effects. These studies are significant for developing new pain-relief medications (Ukrainets et al., 2015).

Synthesis Techniques and Potential Applications

Advanced synthesis techniques of pyrimidine derivatives, including environmentally friendly methods, have been explored for potential applications in various fields like pharmaceuticals and materials science (Kaping et al., 2016).

Eigenschaften

IUPAC Name |

8a-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-17-13-6-4-12(5-7-13)14-8-2-10-16(14)11-3-9-15-14/h4-7,15H,2-3,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGLPQRIWNNHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23CCCN2CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587722 |

Source

|

| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |

CAS RN |

904817-50-1 |

Source

|

| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)